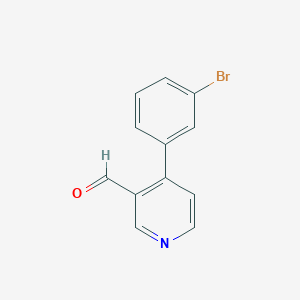

4-(3-溴苯基)-3-吡啶甲醛

描述

4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde is an organic compound that features a bromophenyl group attached to a pyridine ring with an aldehyde functional group

科学研究应用

4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound can be used in the production of advanced materials with specific electronic or optical properties.

作用机制

Target of Action

The primary targets of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde are the Proto-oncogene tyrosine-protein kinase Src and the Epidermal growth factor receptor (EGFR) . These proteins play crucial roles in cellular processes such as cell proliferation, survival, and differentiation .

Mode of Action

The compound acts as an inhibitor of these targets, specifically the EGFR . By inhibiting the EGFR, the compound can disrupt the signal transduction pathways mediated by this receptor, which are crucial for the regulation of cell proliferation, survival, and differentiation .

Biochemical Pathways

The inhibition of EGFR disrupts the downstream signal transduction pathways that are crucial for cell proliferation, survival, and differentiation . This disruption can lead to the inhibition of cancer cell growth and proliferation .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) properties of the compound would significantly impact its bioavailability .

Result of Action

The inhibition of EGFR by 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde can lead to the disruption of cell proliferation, survival, and differentiation . This can result in the inhibition of cancer cell growth and proliferation .

生化分析

Biochemical Properties

4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. It has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine, which can affect nerve signal transmission. Additionally, 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde has been shown to interact with other biomolecules such as reactive oxygen species (ROS), influencing oxidative stress levels within cells .

Cellular Effects

The effects of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde on various cell types and cellular processes are profound. It has been found to influence cell signaling pathways, particularly those involving oxidative stress and inflammation . By modulating the levels of ROS, this compound can affect gene expression and cellular metabolism. For instance, increased oxidative stress can lead to the activation of signaling pathways that promote inflammation and cell death. Conversely, reducing oxidative stress can enhance cell survival and function.

Molecular Mechanism

At the molecular level, 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde exerts its effects through several mechanisms. It can bind to specific sites on enzymes such as acetylcholinesterase, inhibiting their activity . This binding interaction prevents the breakdown of acetylcholine, leading to increased neurotransmitter levels. Additionally, the compound can interact with ROS, neutralizing their harmful effects and reducing oxidative damage to cellular components . These interactions can result in changes in gene expression, promoting the expression of genes involved in antioxidant defense and cell survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions, maintaining its activity over extended periods . Prolonged exposure to environmental factors such as light and temperature can lead to its degradation, reducing its efficacy. Long-term studies have indicated that continuous exposure to 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde in animal models are dose-dependent. At lower doses, the compound has been shown to enhance cognitive function and reduce inflammation . Higher doses can lead to toxic effects, including neurotoxicity and oxidative stress . Studies have identified specific dosage thresholds beyond which adverse effects become significant. These findings highlight the importance of careful dosage optimization to maximize the compound’s therapeutic potential while minimizing its toxic effects.

Metabolic Pathways

4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . It has been shown to influence the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . By modulating these enzymes, the compound can affect the levels of metabolites involved in redox balance and energy production. These interactions can lead to changes in metabolic flux, altering the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments. Once inside the cell, it can interact with binding proteins that facilitate its localization to target sites. These interactions can influence the compound’s distribution and accumulation, affecting its overall activity and function.

Subcellular Localization

4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde exhibits specific subcellular localization patterns that are crucial for its activity . It has been observed to localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, the compound can be targeted to other organelles such as the endoplasmic reticulum and the nucleus, where it can affect protein synthesis and gene expression . These localization patterns are often mediated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with 3-bromobenzaldehyde and 3-pyridinecarboxaldehyde.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3).

Procedure: The starting materials are subjected to a coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.

Industrial Production Methods: In an industrial setting, the production of 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the process.

Types of Reactions:

Oxidation: The aldehyde group in 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products Formed:

Oxidation: 4-(3-Bromophenyl)-3-Pyridinecarboxylic acid.

Reduction: 4-(3-Bromophenyl)-3-Pyridinecarbinol.

Substitution: Various substituted derivatives depending on the nucleophile used.

相似化合物的比较

4-(4-Bromophenyl)-3-Pyridinecarboxaldehyde: Similar structure but with the bromine atom in the para position.

4-(3-Chlorophenyl)-3-Pyridinecarboxaldehyde: Similar structure but with a chlorine atom instead of bromine.

4-(3-Methylphenyl)-3-Pyridinecarboxaldehyde: Similar structure but with a methyl group instead of bromine.

Uniqueness: 4-(3-Bromophenyl)-3-Pyridinecarboxaldehyde is unique due to the presence of the bromine atom in the meta position, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.

属性

IUPAC Name |

4-(3-bromophenyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO/c13-11-3-1-2-9(6-11)12-4-5-14-7-10(12)8-15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKWGCMKURRWTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=C(C=NC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370835 | |

| Record name | 4-(3-Bromophenyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376646-64-9 | |

| Record name | 4-(3-Bromophenyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 376646-64-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Bromomethyl)phenyl]thiophene](/img/structure/B1273725.png)

![2-[(Benzylamino)methyl]phenol hydrochloride](/img/structure/B1273729.png)

![[4-(Morpholinomethyl)phenyl]methanol](/img/structure/B1273741.png)

![5-Bromobenzo[b]furan-2-carbonyl chloride](/img/structure/B1273745.png)